molecular formula C17H27N3O2 B2868630 4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 439096-63-6

4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2868630
CAS No.: 439096-63-6
M. Wt: 305.422
InChI Key: WBTUVRCPTVQBCL-UHFFFAOYSA-N
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Description

4-(Cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative characterized by a cyclohexylcarbonyl substituent at the 4-position of the pyrrole ring and a 3-(dimethylamino)propylamine group at the carboxamide nitrogen.

Properties

IUPAC Name

4-(cyclohexanecarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-20(2)10-6-9-18-17(22)15-11-14(12-19-15)16(21)13-7-4-3-5-8-13/h11-13,19H,3-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTUVRCPTVQBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide , a pyrrole derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of pyrrole derivatives typically involves various methods such as cyclization reactions and molecular hybridization approaches. For instance, compounds similar to the target molecule have been synthesized through multi-step processes involving cyclization of appropriate precursors and subsequent modifications to introduce functional groups that enhance biological activity .

Anticancer Activity

Research indicates that pyrrole derivatives exhibit significant anticancer properties . The compound has been evaluated for its efficacy against various cancer cell lines, including melanoma and breast cancer cells. A notable study highlighted that derivatives with a similar structure demonstrated antiproliferative activity with IC50 values ranging from 40 µM to 44.63 µM in melanoma cells, indicating a promising therapeutic index compared to standard chemotherapeutics like Cisplatin .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
1CSH-4 (Melanoma)44.63 ± 3.513.83
CisplatinSH-4 (Melanoma)18.20.38
8fMDA-MB-435 (Breast)--

The mechanism through which these compounds exert their effects includes the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that treatment with these compounds leads to an accumulation of cells in the S phase, suggesting a disruption in normal cell cycle progression . The compounds are believed to trigger apoptotic pathways, leading to increased cell death in tumor cells while sparing normal cells, as indicated by their higher selectivity indices.

Case Studies

  • In Vitro Studies : A study evaluating a series of pyrrole derivatives showed that certain compounds significantly inhibited the growth of various cancer cell lines at low concentrations. For example, compound 8f exhibited a growth inhibition rate of 62.46% against MDA-MB-435 melanoma cells .
  • Comparative Analysis : In a comparative study involving multiple pyrrole derivatives, the compound demonstrated superior selectivity and potency against tumor cells compared to other tested agents, reinforcing its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Acyl Group Amine Substituent Molecular Weight Purity Key Applications/Notes References
4-(Cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide Cyclohexylcarbonyl 3-(Dimethylamino)propyl Not reported Not reported Medicinal chemistry (inferred)
4-(Cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide Cyclopropylcarbonyl 3-(Dimethylamino)propyl 263.34 >90% Medicinal chemistry, available commercially
4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide Cyclohexylcarbonyl 3-Morpholinopropyl Not reported Discontinued Discontinued product; polar morpholine group may enhance solubility
N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide 4-Fluorobenzoyl 3-(Dimethylamino)propyl Not reported Not reported Fluorine enhances metabolic stability
MGB30 (Antiamoebic agent) Styrylbenzamido Complex substituent Not reported 48% yield DNA minor groove binder; antiamoebic activity

Structural and Functional Differences

Cyclopropylcarbonyl: The strained cyclopropane ring may improve target binding via unique electronic effects while maintaining moderate lipophilicity . Benzoyl Derivatives: Substitutions like 4-fluorobenzoyl introduce electron-withdrawing groups, which can enhance metabolic stability and receptor affinity .

Amine Substituent Modifications: 3-(Dimethylamino)propyl: The tertiary amine group contributes to basicity, influencing solubility (pH-dependent) and interactions with acidic biological targets.

Biological Activity: The antiamoebic agent MGB30 demonstrates that aromatic acyl groups (e.g., styrylbenzamido) are critical for DNA minor groove binding, a mechanism distinct from the inferred medicinal applications of the cyclohexylcarbonyl derivative . Fluorinated benzoyl analogs (e.g., 4-fluorobenzoyl) may exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism .

Research Findings

  • Synthetic Yields : Cyclopropylcarbonyl analogs are synthesized with >90% purity, whereas complex derivatives like MGB30 show lower yields (48%) due to multi-step reactions .
  • Thermodynamic Stability : Cyclohexylcarbonyl derivatives may exhibit higher conformational rigidity compared to cyclopropylcarbonyl analogs, impacting binding entropy .

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